molecular formula C11H22N2O B229621 N-(propan-2-ylideneamino)octanamide

N-(propan-2-ylideneamino)octanamide

Cat. No.: B229621
M. Wt: 198.31 g/mol
InChI Key: IYWAPFQFYHKJSS-UHFFFAOYSA-N
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Description

N-(propan-2-ylideneamino)octanamide is an organic compound with the molecular formula C11H22N2O It is a hydrazine derivative, characterized by the presence of an octanoyl group and an isopropylidene group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(propan-2-ylideneamino)octanamide can be synthesized through the reaction of octanoyl chloride with isopropylidenehydrazine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(propan-2-ylideneamino)octanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The hydrazine moiety allows for substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(propan-2-ylideneamino)octanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(propan-2-ylideneamino)octanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Octanoylhydrazine: Similar structure but lacks the isopropylidene group.

    2-Isopropylidenehydrazine: Similar structure but lacks the octanoyl group.

    Octanoyl chloride: A precursor in the synthesis of N-(propan-2-ylideneamino)octanamide.

Uniqueness: this compound is unique due to the presence of both the octanoyl and isopropylidene groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-(propan-2-ylideneamino)octanamide

InChI

InChI=1S/C11H22N2O/c1-4-5-6-7-8-9-11(14)13-12-10(2)3/h4-9H2,1-3H3,(H,13,14)

InChI Key

IYWAPFQFYHKJSS-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NN=C(C)C

Canonical SMILES

CCCCCCCC(=O)NN=C(C)C

Origin of Product

United States

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